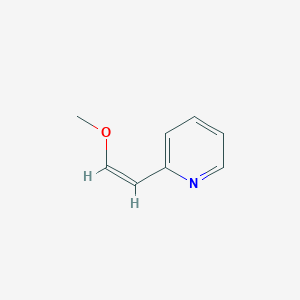

(Z)-2-(2-methoxyvinyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

174620-94-1 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-[(Z)-2-methoxyethenyl]pyridine |

InChI |

InChI=1S/C8H9NO/c1-10-7-5-8-4-2-3-6-9-8/h2-7H,1H3/b7-5- |

InChI Key |

HEHQKYHXVGMRNJ-ALCCZGGFSA-N |

SMILES |

COC=CC1=CC=CC=N1 |

Isomeric SMILES |

CO/C=C\C1=CC=CC=N1 |

Canonical SMILES |

COC=CC1=CC=CC=N1 |

Synonyms |

Pyridine,2-[(1Z)-2-methoxyethenyl]-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 2 2 Methoxyvinyl Pyridine

Stereoselective Approaches to the (Z)-Enol Ether Moiety

Achieving a high degree of Z-selectivity in the formation of the enol ether double bond is paramount. This often requires kinetic control over the reaction pathway, favoring the formation of the less stable cis-isomer. Methodologies in this category are designed to overcome the thermodynamic driving forces that typically lead to the E-isomer.

Directed olefination reactions utilize specific reagents or functional groups to steer the stereochemical outcome of the C=C bond formation. The Julia-Kocienski olefination, particularly variants using heterocyclic sulfones, has emerged as a powerful tool for Z-selective synthesis. chemrxiv.orgchemrxiv.org In this approach, the reaction of a sulfone with an aldehyde proceeds through a series of intermediates where steric and electronic factors dictate the final geometry.

The use of a pyridine-2-yl (PYR) sulfone is particularly advantageous for achieving Z-selectivity. chemrxiv.orgchemrxiv.org The electron-deficient nature of the pyridine (B92270) ring influences the initial 1,2-addition step, promoting the formation of a syn-configured intermediate that ultimately leads to the (Z)-alkene. chemrxiv.org By reacting (pyridin-2-ylsulfonyl)methyl methylether with pyridine-2-carbaldehyde under carefully controlled conditions, one can direct the reaction towards the desired (Z)-product.

| Parameter | Description |

| Pyridine Precursor | Pyridine-2-carbaldehyde |

| Sulfone Reagent | (Pyridin-2-ylsulfonyl)methyl methyl ether |

| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) |

| Solvent | Polar aprotic (e.g., DMF, THF) |

| Temperature | -78 °C to room temperature |

| Stereochemical Outcome | High (Z)-selectivity (e.g., Z:E > 95:5) chemrxiv.orgchemrxiv.org |

| A summary of the Z-selective Julia-Kocienski Olefination. |

Stereoconvergent catalysis offers an elegant solution wherein a mixture of (E) and (Z) isomers of a starting material is converted into a single, geometrically pure product. While many stereoconvergent methods, such as certain Nickel-catalyzed Suzuki-Miyaura cross-couplings, are designed to produce the more stable (E)-alkenyl ethers, the principles can be adapted to favor Z-isomer formation. semanticscholar.org

A hypothetical stereoconvergent synthesis of (Z)-2-(2-methoxyvinyl)pyridine could involve a nickel-catalyzed cross-coupling of an E/Z mixture of a 2-(2-methoxyvinyl) electrophile (e.g., a phosphate (B84403) or halide) with a suitable organometallic pyridine reagent. The key to achieving Z-selectivity would lie in the design of the ligand and catalyst system to control the geometry of the product-forming reductive elimination step, ensuring that both E and Z starting materials converge to the desired (Z)-product. This remains a challenging but highly sought-after strategy in modern organic synthesis.

Precursor Chemistry and Reaction Pathways for Vinyl Pyridine Synthesis

The choice of precursors and the specific reaction pathway are critical determinants of yield and stereoselectivity. The following sections detail established and modified olefination reactions that are foundational to the synthesis of vinyl pyridines.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, the key precursors are pyridine-2-carbaldehyde and the ylide derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride. The use of non-stabilized ylides under salt-free conditions at low temperatures generally favors the formation of the kinetic (Z)-alkene through an early, irreversible transition state. A synthesis analogous to that of a 3-(2-methoxyvinyl)-indole derivative utilized potassium tert-butoxide in THF to successfully generate the methoxyvinyl group. nih.gov

| Parameter | Description |

| Pyridine Precursor | Pyridine-2-carbaldehyde |

| Phosphonium (B103445) Salt | (Methoxymethyl)triphenylphosphonium chloride |

| Base | Strong, non-coordinating base (e.g., n-BuLi, KHMDS, t-BuOK) nih.gov |

| Solvent | Aprotic (e.g., THF, Diethyl ether) |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) |

| Stereochemical Outcome | Predominantly (Z)-isomer |

| A summary of the Z-selective Wittig Reaction. |

Recent advancements include the development of phosphonium salts bearing a fluoro-pyridyl moiety. These specialized reagents exhibit increased acidity of the alpha-proton, allowing for deprotonation and olefination at very low temperatures (-78°C). This modification enhances Z-selectivity and minimizes side reactions, such as epimerization. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) esters instead of phosphonium salts. While standard HWE conditions often yield the thermodynamic (E)-alkene, the Still-Gennari modification provides excellent Z-selectivity. researchgate.net This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or di(1,1,1,3,3,3-hexafluoroisopropyl) esters.

The reaction of pyridine-2-carbaldehyde with methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether in a polar aprotic solvent at -78 °C, directs the olefination to yield the (Z)-isomer with high fidelity. researchgate.net The electron-withdrawing fluoroalkoxy groups on the phosphorus atom are believed to kinetically favor the pathway leading to the Z-olefin.

| Parameter | Description |

| Pyridine Precursor | Pyridine-2-carbaldehyde |

| Phosphonate Reagent | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate |

| Base/Additive | KHMDS / 18-Crown-6 |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | -78 °C |

| Stereochemical Outcome | High (Z)-selectivity (e.g., Z:E > 95:5) researchgate.net |

| A summary of the Still-Gennari HWE Olefination. |

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the vinyl pyridine scaffold. Instead of building the vinyl group onto a pyridine aldehyde, this strategy involves coupling a pyridine precursor with a pre-formed vinyl partner. A Suzuki-Miyaura coupling reaction between a 2-halopyridine (e.g., 2-bromopyridine) and a (Z)-(2-methoxyvinyl)boronic acid or its ester derivative is a highly viable, albeit hypothetical, route.

The success of this strategy hinges on the availability of the stereochemically pure (Z)-(2-methoxyvinyl)boronic ester. Once obtained, the coupling would proceed under standard palladium-catalyzed conditions. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. This method offers the advantage of forming the C-C bond under relatively mild conditions while preserving the geometry of the vinyl partner.

| Parameter | Description |

| Pyridine Precursor | 2-Bromopyridine or 2-Chloropyridine |

| Vinyl Partner | (Z)-(2-methoxyvinyl)boronic acid pinacol (B44631) ester |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Aprotic polar or nonpolar (e.g., Dioxane, Toluene, DMF) |

| Stereochemical Outcome | Retention of (Z)-geometry |

| A summary of the proposed Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. |

Transition Metal-Free Synthetic Routes

While transition-metal catalysis is a powerful tool in organic synthesis, the development of metal-free alternatives is driven by the need to reduce costs, toxicity, and metal contamination in final products. For the synthesis of this compound and its analogs, several transition-metal-free strategies have proven effective.

A primary and highly effective transition-metal-free method for installing the methoxyvinyl group is the Wittig reaction. This reaction involves the treatment of a 2-formylpyridine derivative with a phosphorus ylide, specifically the ylide generated from (methoxymethyl)triphenylphosphonium chloride. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. This method was successfully employed in the synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, where (methoxymethyl)triphenylphosphonium chloride was reacted with an indole-2-carbaldehyde precursor in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield the desired methoxyvinyl group, predominantly as the Z-isomer. researchgate.net A similar strategy is applicable to quinoline (B57606) systems, demonstrating its versatility. hzdr.de

Other notable transition-metal-free reactions for the functionalization of vinylpyridines include a base-promoted three-component phosphorylation–acylation reaction. rsc.orgx-mol.com Furthermore, light-induced, metal-free transformations of pyridotriazoles can generate pyridyl carbenes, which can then undergo various reactions, including cyclopropanation with vinylpyridines. nih.gov For modifying the pyridine core itself, a novel solvent- and halide-free method involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides, offering an atom-economical route to 2-substituted ureas. rsc.org These methods, while not all directly yielding the title compound, represent the breadth of transition-metal-free techniques available for synthesizing complex pyridine derivatives.

Chemo- and Regioselective Functionalization Strategies

Achieving high selectivity is paramount in the synthesis of complex molecules like this compound. This involves both the selective formation of the methoxyvinyl group with the correct geometry and the precise control of substituent placement on the pyridine ring.

The Wittig reaction stands out for its high degree of chemo- and stereoselectivity in forming the (Z)-2-(2-methoxyvinyl) moiety. The reaction selectively converts a carbonyl group (an aldehyde in this case, i.e., a 2-formylpyridine) into a carbon-carbon double bond. The stereochemical outcome (Z vs. E isomer) is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from (methoxymethyl)triphenylphosphonium chloride, typically favor the formation of the (Z)-alkene, especially under salt-free conditions.

In a representative synthesis of a related indole (B1671886) analog, the Wittig reaction demonstrated high efficiency and selectivity. researchgate.net The reaction of a 5-chloro-2-formyl-1H-indole derivative with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide in tetrahydrofuran (THF) produced the (Z)-3-(2-methoxyvinyl) derivative in 76% yield. researchgate.net This highlights the method's practicality for installing the Z-methoxyvinyl group onto a heterocyclic scaffold.

Table 1: Example of a Wittig Reaction for Methoxyvinyl Group Installation This table is based on the synthesis of an indole analog, illustrating a viable route for the pyridine target.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 5-chloro-2-formyl-1H-indole-1-carboxylate | (Methoxymethyl)triphenylphosphonium chloride | t-BuOK | THF | tert-butyl 5-chloro-3-((Z)-2-methoxyvinyl)-1H-indole-1-carboxylate | 76% | researchgate.net |

The pyridine ring exhibits distinct reactivity patterns. It is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov Conversely, electrophilic substitution is difficult and typically occurs at the C3 position. nih.gov Therefore, to synthesize a specifically substituted this compound, the substituents on the ring must often be installed prior to the introduction of the methoxyvinyl group.

The regioselective synthesis of substituted pyridines can be achieved through various strategies. For instance, pyridine N-oxides can be activated with trifluoromethanesulfonic anhydride, allowing for the selective addition of nucleophiles, such as malonate anions, to either the C2 or C4 positions. nih.gov By modifying reaction conditions, the regioselectivity of reactions between pyridine N-oxides and benzynes can be steered to favor 2-substituted products over 3-substituted ones. rsc.org This pre-functionalization allows for the creation of a diverse library of substituted 2-formylpyridines, which can then be converted to their corresponding (Z)-2-(2-methoxyvinyl) derivatives via the Wittig reaction. This two-step sequence—regioselective functionalization followed by side-chain elaboration—provides a powerful and controlled approach to the target molecules.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through waste minimization, energy efficiency, and the use of renewable resources.

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. A tandem reaction for synthesizing 3-cyanopyridine (B1664610) derivatives was reported to have 100% atom economy, representing an ideal scenario where no atoms are wasted as byproducts. rsc.org

The E-Factor, defined as the total mass of waste generated per mass of product, provides a more comprehensive measure of a reaction's environmental impact. Lower E-Factors indicate less waste and a greener process. In the synthesis of various pyridine derivatives, significant efforts have been made to improve these metrics. For example, multicomponent reactions (MCRs) are inherently more atom-economical and are a cornerstone of green pyridine synthesis. nih.govresearchgate.net A protocol for synthesizing 2-arylimidazo[1,2-a]pyridines reported atom economy values in the range of 66-73%, which is a significant consideration in process development. researchgate.net

Table 2: Green Chemistry Metrics in Heterocycle Synthesis

| Reaction Type | Product Type | Catalyst/Solvent | Atom Economy (%) | Key Feature | Reference |

| Tandem Reaction | 3-Cyanopyridines | NaOH | 100% | Metal-free, 100% atom economy | rsc.org |

| Two-Component Cyclization | Imidazo[1,2-a]pyridines | DBU / aq. EtOH | 66.25–73.41% | Green solvent, good atom economy | researchgate.net |

| Three-Component Reaction | Chromeno[4,3-b]pyridines | Guanidine HCl / H₂O | High | Environmentally friendly conditions | bohrium.com |

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted under microwave irradiation or neat conditions, can significantly reduce waste and energy consumption. Efficient solvent-free methods have been developed for various pyridine-related structures, including the synthesis of aminopyrido[2,3-d]pyrimidines mdpi.com and 2-[phenyl(pyridine-2-ylamino)methyl]phenols. nih.gov Microwave-assisted synthesis, in particular, has been shown to shorten reaction times and improve yields in the creation of novel pyridines. nih.gov

The development of recyclable catalysts is another key strategy for sustainable synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration and reused, are highly desirable. Numerous recyclable catalytic systems have been reported for pyridine synthesis, including:

Silica (SiO₂): A simple, inexpensive, and robust catalyst for four-component synthesis of polysubstituted pyridines, reusable for up to three cycles. tandfonline.com

Bimetallic Oxides: A Cu-Mn spinel oxide catalyst used for synthesizing imidazo[1,2-a]pyridines in water was shown to be recyclable. researchgate.net

Polyoxometalates: A vanadium-substituted polyoxometalate effectively catalyzed the oxidation of pyridines to N-oxides in water and could be easily recovered and reused. rsc.org

Magnetic Nanoparticles: A Ni(II) complex supported on magnetic nanoparticles served as an environmentally friendly and recyclable catalyst for pyridine synthesis, with the catalyst being reusable for eight consecutive cycles. rsc.org

Metal-Organic Frameworks (MOFs): A Cu(II)-based MOF was used as a highly effective and recyclable heterogeneous catalyst for the synthesis of substituted pyridines. acs.org

These advances in solvent-free reactions and recyclable catalysis pave the way for more economically and environmentally sustainable routes to this compound and other valuable heterocyclic compounds.

Chemical Reactivity and Mechanistic Investigations of Z 2 2 Methoxyvinyl Pyridine

Electrophilic and Nucleophilic Properties of the Vinyl Ether System

Acid-Catalyzed Reactivity and Transformations

The vinyl ether system of (Z)-2-(2-methoxyvinyl)pyridine is highly sensitive to acidic conditions, readily undergoing hydrolysis to yield 2-acetylpyridine. The mechanism of this transformation is initiated by the protonation of the β-carbon of the vinyl group, which is the rate-determining step. researchgate.netstackexchange.com This protonation is favored at the β-carbon due to the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized onto the oxygen atom. The pyridine (B92270) nitrogen can also be protonated, which would further enhance the electrophilicity of the vinyl group. Following the initial protonation, a water molecule attacks the electrophilic α-carbon, leading to the formation of a hemiacetal intermediate. stackexchange.com Subsequent decomposition of the hemiacetal under acidic conditions liberates methanol (B129727) and yields the final ketone product, 2-acetylpyridine. The general mechanism for the acid-catalyzed hydrolysis of enol ethers is a well-established process in organic chemistry. masterorganicchemistry.comacs.org

Table 1: Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents and Conditions | Product |

|---|

Reactions with Electrophilic Reagents at the Vinylic Position

The electron-rich nature of the double bond in this compound facilitates its reaction with a variety of electrophilic reagents. libretexts.org Due to the electron-donating effect of the methoxy (B1213986) group, the β-carbon of the vinyl moiety is particularly nucleophilic. Consequently, electrophilic addition reactions are expected to proceed with high regioselectivity, with the electrophile adding to the β-carbon. For instance, halogenation with reagents like bromine or chlorine would likely proceed through a halonium ion intermediate to give the corresponding dihaloether, which could be unstable and undergo further reactions.

Similarly, the addition of hydrogen halides (HX) would follow a Markovnikov-type regioselectivity, with the proton adding to the β-carbon to form the stable oxocarbenium ion, followed by the attack of the halide anion at the α-carbon. It is important to note that the pyridine nitrogen can compete for the electrophile, potentially leading to the formation of pyridinium (B92312) salts, which might alter the course of the reaction. gcwgandhinagar.com

Pericyclic and Cycloaddition Reactions

The π-system of this compound allows it to participate in various pericyclic and cycloaddition reactions, offering pathways to construct complex cyclic and heterocyclic scaffolds.

Diels-Alder Reactions as a Diene or Dienophile Equivalent

In the context of the Diels-Alder reaction, this compound is expected to primarily function as an electron-rich dienophile due to the electron-donating methoxy group. acs.org It would react readily with electron-deficient dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the methoxy group would be retained in the product. The pyridine ring's electronic nature can be modulated through the use of Lewis acids, which coordinate to the nitrogen atom and enhance the dienophile's reactivity. nih.gov

While less common, the possibility of this compound acting as a diene equivalent cannot be entirely ruled out, particularly in inverse-electron-demand Diels-Alder reactions with very electron-poor dienophiles. However, the aromaticity of the pyridine ring would need to be disrupted, making this a less favorable pathway.

Table 2: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product Type |

|---|

[3+2] and [2+2] Cycloaddition Pathways

This compound can also engage in [3+2] and [2+2] cycloaddition reactions. In [3+2] cycloadditions, it can react with various 1,3-dipoles. For instance, reaction with pyridinium ylides, generated in situ, could lead to the formation of indolizine (B1195054) derivatives. acs.orgacs.org The electron-rich nature of the vinyl ether would favor a stepwise, radical mechanism in photoinduced [3+2] cycloadditions. acs.org Gold-catalyzed [3+2] cycloadditions between vinyl ethers and vinyldiazoacetates are also known, proceeding through a vinylogous addition pathway. aklectures.com

Photochemical [2+2] cycloadditions represent another important reaction pathway for this compound. youtube.com Upon irradiation with UV light, it can undergo cycloaddition with other alkenes to form cyclobutane (B1203170) derivatives. researchgate.net These reactions often proceed via a triplet excited state and can be influenced by photosensitizers. pku.edu.cn The regioselectivity of these reactions can be complex and is dependent on the electronic and steric properties of the reacting partners. libretexts.org

Functionalization and Derivatization Chemistry

The structure of this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a wide range of novel compounds.

One of the most common methods for the functionalization of the vinyl group is hydroboration-oxidation. This two-step process would lead to the anti-Markovnikov addition of water across the double bond, yielding 2-(2-pyridyl)ethanol. pearson.commasterorganicchemistry.com The reaction proceeds via a syn-addition of the borane (B79455) reagent to the less sterically hindered face of the alkene, followed by oxidation with retention of stereochemistry. researchgate.net

The pyridine ring itself can be derivatized through various reactions. For example, oxidation of the pyridine nitrogen with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) would yield the corresponding pyridine N-oxide. nih.govnih.gov The N-oxide can then be used to direct further functionalization at the C2 position of the pyridine ring or can participate in its own unique set of reactions, such as C-H hydroxylation via photochemical valence isomerization. beilstein-journals.orgacs.org The pyridine N-oxide can also act as a hydrogen atom abstraction agent in photoredox catalysis. uomosul.edu.iq Furthermore, the pyridine ring can be activated towards nucleophilic attack by quaternization of the nitrogen atom.

Table 3: Key Functionalization and Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(2-Pyridyl)ethanol |

| N-Oxidation | mCPBA | This compound N-oxide |

Transformations of the Pyridine Nucleus

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the nitrogen atom itself can be a site of reaction, and its activation can facilitate transformations on the ring.

One common strategy to enhance the reactivity of the pyridine nucleus is through the formation of the corresponding N-oxide . The reaction of 2-vinylpyridine (B74390) with oxidizing agents like m-chloroperbenzoic acid (mCPBA) yields 2-epoxyethylenepyridine 1-oxide. cdnsciencepub.comresearchgate.net This N-oxide is more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. For instance, 2-vinylpyridine N-oxide readily reacts with various nucleophiles, including secondary amines, diethyl malonate, and ethanol, at the vinyl side chain. acs.org While direct electrophilic substitution on the pyridine ring of the N-oxide is not extensively documented for this specific compound, N-oxides of pyridines are known to direct electrophiles to the C4 position. Subsequent deoxygenation can then yield the substituted pyridine.

The pyridine nitrogen can also be activated by Lewis acids. Lewis acid activation of vinylpyridines has been shown to promote conjugate addition reactions of carbon nucleophiles to the vinyl group. bath.ac.uk Furthermore, phosphoric acid has been utilized to catalyze the [4+2] cycloaddition reaction between 2-vinylpyridines and 3-vinyl-1H-indoles, leading to the formation of functionalized tetrahydrocarbazoles. acs.orgthieme-connect.com This reaction proceeds through a LUMO/HOMO bifunctional activation model where the acid activates both the dienophile (vinylpyridine) and the diene. acs.org

Below is a table summarizing representative transformations involving the pyridine nucleus of related 2-vinylpyridine systems.

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| N-Oxidation | m-chloroperbenzoic acid | 2-Epoxyethylenepyridine 1-oxide | cdnsciencepub.comresearchgate.net |

| [4+2] Cycloaddition | 3-Vinyl-1H-indoles, Phosphoric Acid, Toluene, 40-60 °C | Pyridine-substituted tetrahydrocarbazoles | acs.orgthieme-connect.com |

| Lewis Acid-Promoted Diels-Alder | 2,3-Dimethylbutadiene, Lewis Acid | Diels-Alder cycloadducts | rsc.org |

Modifications of the Methoxyvinyl Side Chain

The methoxyvinyl group is an electron-rich enol ether and is therefore susceptible to a variety of chemical modifications, including hydrolysis, cycloaddition, and oxidation.

Hydrolysis: Under acidic conditions, the methoxyvinyl group is expected to undergo hydrolysis to yield 2-acetylpyridine. This reaction proceeds via protonation of the double bond to form a stabilized carbocation intermediate, which is then attacked by water. For the analogous compound, (Z)-(2-methoxyvinyl)benzene, acid-catalyzed hydrolysis leads to the formation of benzaldehyde (B42025) derivatives. Similarly, hydrolysis of 2-(1-aryl-2-methoxyethenyl)benzaldehydes with concentrated hydrobromic acid has been reported. researchgate.net

Cycloaddition Reactions: The electron-rich double bond of the methoxyvinyl group can participate in cycloaddition reactions. For example, photochemical [2+2]-cycloadditions of acyclic 2-vinylpyridines with N-vinylacetamides have been achieved using a combination of a chiral Brønsted acid and an iridium photocatalyst. nih.gov This reaction proceeds through the formation of a pyridyl diradical intermediate. While this example involves a non-methoxylated vinylpyridine, the principle can be extended to this compound.

Oxidation: Ozonolysis of the methoxyvinyl group is expected to cleave the double bond, yielding pyridine-2-carbaldehyde and formaldehyde. This is analogous to the ozonolysis of (Z)-(2-methoxyvinyl)benzene, which produces o-methoxybenzaldehyde and formaldehyde. Epoxidation of the double bond with peracids like mCPBA would form an epoxide intermediate, which could then be hydrolyzed to a diol.

The following table summarizes potential modifications of the methoxyvinyl side chain based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Reference(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2-Acetylpyridine | researchgate.net |

| Ozonolysis | 1. O₃; 2. Me₂S | Pyridine-2-carbaldehyde, Formaldehyde | |

| Epoxidation | mCPBA | 2-(2-methoxyoxiran-2-yl)pyridine | |

| [2+2] Photocycloaddition | N-Vinylacetamide, Ir-photocatalyst, Chiral Brønsted Acid | Cyclobutane derivatives | nih.gov |

Rearrangement Reactions and Isomerization Pathways

Geometric Isomerization Studies

The (Z)-configuration of the double bond in this compound is not necessarily fixed and can undergo isomerization to the (E)-isomer under certain conditions, typically involving heat or light.

Photochemical Isomerization: Irradiation with light of an appropriate wavelength can promote the E/Z isomerization of alkenes. For acyclic vinyl pyridines, photochemical sensitization with an iridium complex has been shown to lead to a mixture of E and Z isomers. nih.gov This process involves the formation of a triplet diradical intermediate which can relax to either isomer. nih.gov Studies on other heteroarylethenes have also demonstrated that the kinetics of thermal Z-to-E isomerization can be tuned by the electronic properties of the substituents, with relaxation times ranging from microseconds to hours. ub.edu The protonation state of the pyridine nitrogen can also influence the photoisomerization process, as demonstrated in pyridine-based azo dyes. rsc.org

Thermal Isomerization: At elevated temperatures, it is possible for the (Z)-isomer to convert to the more thermodynamically stable (E)-isomer. The energy barrier for this isomerization will depend on the specific steric and electronic environment of the double bond. In a study of cycloplatinated(II) complexes of 2-vinylpyridine, trans to cis isomerization was observed, with the rate being influenced by the steric hindrance and electron-donating ability of ancillary ligands. nih.govsemanticscholar.org

The table below provides examples of conditions that can induce geometric isomerization in related vinylpyridine systems.

| Isomerization Type | Stimulus/Catalyst | System Studied | Observation | Reference(s) |

| Photochemical | Visible light, Ir-photocatalyst | Acyclic (E)-vinylpyridine | Formation of a 35:65 E/Z mixture | nih.gov |

| Thermal | Heat | Cycloplatinated(II) complexes of 2-vinylpyridine | Trans to cis isomerization | nih.govsemanticscholar.org |

| Photochemical | UV or visible light | Heteroarylethenes | Z-to-E isomerization with varying kinetics | ub.edu |

Skeletal Rearrangements Induced by External Stimuli

Under specific conditions, particularly photochemical activation, the carbon skeleton of this compound could potentially undergo rearrangement reactions.

Photochemical Rearrangements: One possible rearrangement is the di-π-methane rearrangement, which is a common photochemical reaction of 1,4-dienes. researchgate.netbaranlab.org While this compound is not a 1,4-diene itself, it could potentially undergo such a rearrangement if it were to dimerize or react with another π-system under photochemical conditions.

Another potential photochemical rearrangement is the vinylcyclopropane (B126155) rearrangement. In a study of the photochemical [2+2]-cycloaddition of an acyclic vinylpyridine, a cyclopentene (B43876) byproduct was observed. nih.gov This product was rationalized as arising from a vinylcyclopropane rearrangement of a triplet vinylpyridine intermediate. nih.gov

The photochemical rearrangement of isoxazoles to ketenimines upon UV irradiation is another example of a skeletal rearrangement that could be conceptually related. nih.gov This process involves the homolysis of the O-N bond followed by skeletal reorganization.

While there are no direct reports of skeletal rearrangements for this compound itself, the following table summarizes some known photochemical rearrangements of related structural motifs.

| Rearrangement Type | Substrate Type | Stimulus | Key Intermediate(s) | Product Type | Reference(s) |

| Di-π-methane | 1,4-Dienes | UV light | Diradical | Vinylcyclopropane | researchgate.netbaranlab.org |

| Vinylcyclopropane | Triplet vinylpyridine | Visible light, Sensitizer | Diradical | Cyclopentene | nih.gov |

| Isoxazole to Ketenimine | Trisubstituted isoxazoles | UV light | Acyl azirine | Ketenimine | nih.gov |

Applications of Z 2 2 Methoxyvinyl Pyridine in Complex Organic Synthesis

Role as a Key Intermediate in Heterocyclic Ring Formation

The inherent reactivity of the vinyl ether and the pyridine (B92270) nucleus in (Z)-2-(2-methoxyvinyl)pyridine makes it a logical precursor for the synthesis of more elaborate heterocyclic systems. The electronic nature of the methoxyvinyl group can be exploited in various cyclization strategies to build fused and bridged ring systems.

Synthesis of Fused Pyridine Systems

The construction of fused pyridine systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds. While direct examples of using This compound for the synthesis of fused pyridines are not extensively documented in readily accessible literature, its structure suggests its utility in cycloaddition reactions. For instance, the vinyl ether moiety could potentially act as a dienophile or a component in a formal [4+2] cycloaddition, leading to the formation of a new ring fused to the pyridine core. The development of such methodologies would provide a novel and efficient route to polycyclic aromatic nitrogen heterocycles. Research into the synthesis of fused pyridocoumarins, for example, often involves [4+2] cycloaddition reactions, highlighting a potential avenue for the application of vinyl-substituted pyridines. nih.gov

Construction of Bridged Nitrogen Heterocycles

Bridged nitrogen heterocycles represent a class of conformationally constrained molecules that are of significant interest in drug discovery. The synthesis of these complex three-dimensional structures often relies on intramolecular cyclization reactions. This compound could serve as a valuable starting material in this context. For example, activation of the pyridine ring followed by an intramolecular Michael addition of a suitably positioned nucleophile onto the vinyl ether could initiate a cascade reaction to form a bridged system. While specific examples utilizing this exact substrate are scarce, the synthesis of related bridged nitrogen heterocycles often employs intramolecular reactions of substituted pyridines. rsc.orgresearchgate.net

Synthetic Utility as a Precursor for Advanced Organic Scaffolds

Beyond the formation of fused and bridged systems directly attached to the initial pyridine ring, This compound can be envisioned as a versatile precursor for the synthesis of more advanced and diverse organic scaffolds.

Installation of Pyridine-Vinyl Ether Motifs into Elaborate Structures

The pyridine-vinyl ether motif is a valuable functional group in its own right. The synthesis of complex molecules often requires the late-stage introduction of specific fragments. While not directly involving the reactivity of the pyridine or vinyl group to form new rings, the synthesis and incorporation of molecules like This compound into larger structures is a key synthetic strategy. For instance, a related compound, (E/Z)-4-Chloro-5-(2-methoxyvinyl)-1-tosyl-pyrrolo[2,3-b]pyridine, has been identified, indicating that the pyridine-vinyl ether unit can be a component of more complex heterocyclic systems. The synthesis of such compounds likely involves the construction of the vinyl ether on a pre-existing substituted pyridine. A common method for the formation of vinyl ethers is the Wittig reaction. A procedure for the synthesis of a related compound, (E)-N-(2-Bromo-3-(2-methoxyvinyl)phenyl)acetamide, utilizes the reaction of an aldehyde with (methoxymethyl)triphenylphosphonium (B8745145) chloride to generate the methoxyvinyl group. nih.gov This methodology could, in principle, be applied to 2-formylpyridine to access This compound .

Table 1: Representative Synthesis of a Methoxyvinyl-Substituted Aromatic Compound

| Starting Material | Reagent | Product | Yield | Isomer Ratio (E/Z) | Reference |

| N-(2-bromo-3-formylphenyl)acetamide | (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide | (E/Z)-N-(2-Bromo-3-(2-methoxyvinyl)phenyl)acetamide | 71% (over 2 steps) | 1.4:1 | nih.gov |

This table illustrates a general approach for the synthesis of a methoxyvinyl group on an aromatic ring, which is applicable to the synthesis of the title compound.

Divergent Synthetic Pathways from a Common Intermediate

A central goal in modern synthetic chemistry is the development of divergent strategies, where a single, common intermediate can be converted into a variety of structurally distinct products. This compound is well-suited to serve as such an intermediate. The differential reactivity of the pyridine nitrogen, the aromatic ring, and the vinyl ether can be selectively harnessed by choosing appropriate reaction conditions and reagents. For example, electrophilic attack could be directed towards the vinyl ether under certain conditions, while metal-catalyzed cross-coupling reactions could occur at positions on the pyridine ring. This divergent approach would allow for the rapid generation of a library of complex molecules from a single starting material. nih.govrsc.orgresearchgate.net

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical processes. Similarly, cascade reactions, where a single event triggers a sequence of intramolecular transformations, provide rapid access to molecular complexity.

The structure of This compound suggests its potential as a component in such reactions. The vinyl ether could act as a nucleophilic or electrophilic partner in an MCR, depending on the reaction conditions. For example, in an acid-catalyzed MCR, protonation of the vinyl ether could generate a reactive oxocarbenium ion that could be trapped by other components. While specific MCRs involving This compound are not yet widely reported, the vast field of pyridine synthesis via MCRs suggests that this is a promising area for future research. mdpi.com

Furthermore, the molecule is primed for cascade reactions. A single chemical transformation could unveil latent reactivity, initiating a series of subsequent bond-forming events. For instance, an initial reaction at the pyridine nitrogen could trigger a conformational change, bringing the vinyl ether into proximity with another functional group, thereby facilitating an intramolecular cyclization. The development of such cascade processes originating from This compound would represent a significant advance in the efficient synthesis of complex nitrogen-containing heterocycles.

Theoretical and Computational Chemistry Studies of Z 2 2 Methoxyvinyl Pyridine

Electronic Structure and Bonding Analysis

The electronic characteristics of (Z)-2-(2-methoxyvinyl)pyridine are governed by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating methoxyvinyl substituent. This interaction dictates the molecule's reactivity and spectroscopic properties.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within the molecule. For the analogous compound, 2-vinylpyridine (B74390), MO calculations at the INDO level of approximation have been used to analyze long-range coupling constants, indicating that the interaction between the vinylic and ring protons is dominated by a π-electron mechanism. researchgate.net This suggests a significant conjugation between the vinyl group and the pyridine ring.

Studies on substituted styrenes, which are structurally similar to vinylpyridines, show that substituents on the vinyl group can significantly alter the electronic structure. researchgate.net For instance, electron-donating groups tend to destabilize the HOMO, making the molecule more susceptible to electrophilic attack.

Table 1: Postulated Frontier Molecular Orbital Characteristics of this compound based on Analogous Compounds

| Molecular Orbital | Postulated Characteristics |

| HOMO | Primarily located on the methoxyvinyl group and the pyridine ring's π-system. The energy is expected to be higher than that of 2-vinylpyridine due to the electron-donating effect of the methoxy (B1213986) group. |

| LUMO | Predominantly centered on the pyridine ring, reflecting its electron-deficient nature. The energy might be slightly perturbed by the methoxyvinyl substituent compared to unsubstituted pyridine. |

| HOMO-LUMO Gap | The energy gap is anticipated to be smaller than that of 2-vinylpyridine, potentially leading to a red-shift in its UV-Vis absorption spectrum. This is due to the raising of the HOMO energy by the methoxy group. |

Charge Distribution and Reactivity Prediction

The charge distribution in this compound is a critical determinant of its reactivity. The nitrogen atom in the pyridine ring is the most electronegative atom, leading to a significant localization of negative charge and creating a site for electrophilic attack or coordination to metal centers. Conversely, the carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen, will have a degree of positive charge.

In the analogous 2-vinylpyridine, grafting it onto polyethylene (B3416737) has been shown to alter the charge distribution, with the nitrogen acting as an electron donor. aip.org In the case of this compound, the electron-donating methoxy group will further enhance the electron density of the vinyl group. This increased electron density on the vinyl substituent could make it more susceptible to electrophilic addition reactions.

Computational studies on substituted pyridines have demonstrated that the electrostatic potential at the nitrogen atom is highly sensitive to the nature of the substituents. nih.gov Electron-donating groups increase the negative electrostatic potential, enhancing the basicity and nucleophilicity of the nitrogen atom. Therefore, the methoxyvinyl group is expected to increase the basicity of the pyridine nitrogen in comparison to unsubstituted pyridine.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and material properties. These aspects are primarily governed by the rotational barriers around the single bonds connecting the substituent to the ring and within the substituent itself.

Rotational Barriers and Preferred Conformations

For 2-vinylpyridine, studies have indicated a conformational preference for the vinyl group to lie cis to the nitrogen atom. researchgate.net This preference is likely due to a balance of steric and electronic factors. The introduction of a methoxy group in the (Z) configuration on the vinyl substituent introduces further steric and electronic considerations.

The rotation around the C-C single bond connecting the vinyl group to the pyridine ring will have a significant energy barrier. Computational studies on similar systems, such as substituted ureas and alkenes, show that rotational barriers can be in the range of several kcal/mol. researchgate.netmsu.edu For this compound, the preferred conformation would likely seek to minimize steric hindrance between the methoxy group and the pyridine ring.

Table 2: Estimated Rotational Barriers and Conformational Preferences for this compound based on Analogues

| Bond of Rotation | Estimated Rotational Barrier (kcal/mol) | Postulated Preferred Conformation |

| Pyridine-Vinyl C-C Bond | 5-10 | A planar or near-planar conformation is expected to maximize π-conjugation. The s-trans conformation (with the vinyl group pointing away from the nitrogen) might be favored to reduce steric clash, although electronic interactions could favor the s-cis form, similar to 2-vinylpyridine. researchgate.net |

| Vinyl-Methoxy C-O Bond | 2-5 | The methoxy group will likely adopt a conformation that minimizes steric interactions with the adjacent vinyl proton and the pyridine ring. |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound will be influenced by its polarity and the presence of hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen). Computational studies on substituted pyridines have shown that they can form various types of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netresearchgate.netacs.org

The pyridine nitrogen can act as a hydrogen bond acceptor, and this interaction is fundamental in the pre-polymerization processes of molecularly imprinted polymers using 2-vinyl pyridine. researchgate.net Similarly, this compound could engage in hydrogen bonding with protic solvents or other molecules containing acidic protons.

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which could be a significant factor in the solid-state packing and aggregation behavior of the molecule. The presence of the methoxyvinyl substituent would modulate the strength and geometry of these interactions.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. By simulating spectra, assignments of experimental signals can be confirmed, and the relationship between molecular structure and spectral features can be understood in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide a highly accurate prediction of the experimental spectrum. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR parameters.

For this compound, calculating the ¹H and ¹³C NMR spectra would allow for an unambiguous assignment of all signals. The calculated chemical shifts for the vinyl protons would be particularly informative. Due to the Z-configuration, the through-space interaction (Nuclear Overhauser Effect) between the methoxy group and the pyridine ring would also be predictable. The coupling constant between the two vinyl protons (³JHH) is expected to be smaller for the (Z)-isomer compared to the (E)-isomer, a feature that can be precisely quantified by calculations. For the analogous compound, (Z)-(2-methoxyvinyl)benzene, the coupling constant for the vinyl protons is reported to be around 12 Hz.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Vinyl Group of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| Hα (vinyl, adjacent to pyridine) | 6.5 - 7.0 | ³JHH ≈ 7-9 |

| Hβ (vinyl, adjacent to methoxy) | 5.0 - 5.5 | ³JHH ≈ 7-9 |

| OCH₃ | 3.6 - 3.9 | - |

Note: These are estimated values based on data from similar compounds and general trends observed in NMR spectroscopy. Precise values require specific GIAO/DFT calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of experimental spectra. A frequency calculation on the optimized geometry of this compound would yield a set of normal modes, each with a corresponding frequency and intensity.

The calculated spectrum would show characteristic bands for the pyridine ring vibrations, the C=C stretching of the vinyl group, the C-O stretching of the methoxy group, and various C-H bending and stretching modes. For example, studies on pyridine and its derivatives have established the characteristic frequencies for ring breathing and other skeletal modes. mjcce.org.mk Anharmonic calculations, which go beyond the harmonic approximation, can provide even more accurate frequencies, which is crucial for comparing with experimental data. unimi.it

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Pyridine ring stretching | ~1600 - 1450 | A series of bands characteristic of the aromatic ring. |

| C=C vinyl stretching | ~1640 | The stretching of the carbon-carbon double bond. |

| C-O-C asymmetric stretching | ~1250 | The stretching of the ether linkage. |

| (Z)-vinyl C-H out-of-plane bend | ~700-750 | A characteristic bending mode for the Z-disubstituted alkene. |

Note: These are representative frequencies based on known group frequencies and computational studies of related molecules. The exact values would be obtained from DFT frequency calculations.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Protocols

While classical methods can be used to synthesize vinylpyridines, future research will likely focus on developing more efficient, selective, and sustainable protocols. Traditional syntheses often involve multi-step procedures or harsh conditions. google.com Modern synthetic chemistry aims to overcome these limitations.

Future synthetic strategies for (Z)-2-(2-methoxyvinyl)pyridine and its derivatives could include:

Catalytic Cross-Coupling Cascades: A promising direction is the development of cascade reactions that form and functionalize the pyridine (B92270) ring in a single pot. For instance, a Cu-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, provides a modular route to highly substituted pyridines. nih.gov Adapting such methods could allow for the direct and stereocontrolled installation of the (Z)-2-methoxyvinyl moiety.

Photochemical Synthesis: Light-mediated reactions offer mild conditions and unique reactivity. Phototransposition reactions of substituted pyridines in the vapor phase are known to produce interconverting isomers, a pathway that could be harnessed for novel synthetic routes. arkat-usa.org

Biocatalysis: The use of whole-cell biocatalysts presents a green alternative to traditional organic synthesis. For example, a one-pot biocatalytic process has been developed to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine with high efficiency. rsc.org Engineering enzymes to recognize picoline derivatives and perform specific C-C bond-forming reactions could lead to a highly selective and sustainable synthesis of this compound.

Direct C-H Vinylation: Transition-metal-catalyzed C-H activation is a powerful tool for streamlining synthesis. Developing methods for the direct, stereoselective C-H vinylation of picoline derivatives would represent a significant advance in efficiency by avoiding pre-functionalization steps.

A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Cross-Coupling Cascades | High modularity, access to complex substitution patterns. nih.gov | Catalyst sensitivity, optimization of multi-step one-pot reactions. |

| Photochemical Methods | Mild conditions, unique reactivity pathways. arkat-usa.org | Control of regioselectivity and stereoselectivity, scalability. |

| Biocatalysis | High selectivity, sustainable, mild conditions. rsc.org | Enzyme engineering and discovery, substrate scope limitations. |

| Direct C-H Vinylation | High atom economy, reduced synthetic steps. | Regioselectivity between different C-H bonds, catalyst development. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The combination of a pyridine nucleus and an enol ether functionality in this compound suggests a rich and underexplored reactive landscape. Enol ethers are electron-rich alkenes susceptible to electrophilic attack, while the pyridine ring can participate in various transformations. wikipedia.org

Emerging areas of reactivity to be explored include:

Cycloaddition Reactions: Vinylpyridines are competent dienophiles in Diels-Alder reactions, a reactivity that is enhanced by Lewis acid catalysis. nih.gov The this compound could serve as a unique component in [4+2] cycloadditions to construct complex carbazole-pyridine frameworks. thieme-connect.com Furthermore, photochemical [2+2] cycloadditions, which are challenging for acyclic vinylpyridines due to competing isomerization, could be achieved. Recent studies have shown that using a chiral Brønsted acid catalyst can enable highly diastereo- and enantioselective intermolecular [2+2] photocycloadditions by forming a ternary complex, overcoming the preferential isomerization pathway. nih.govresearchgate.net

Metal-Catalyzed Transformations: The pyridine nitrogen and the vinyl group can act in concert to coordinate with metal centers, enabling unique catalytic cycles. Ruthenium and Osmium complexes, for example, react with 2-vinylpyridine (B74390) to form cyclometallated complexes, opening pathways for further functionalization. hkust.edu.hk Zirconium(II) synthons have also been shown to mediate the reductive homocoupling of substituted pyridines. rsc.org

Photochemical Rearrangements: Beyond cycloadditions, irradiation of pyridine derivatives can lead to complex ring transpositions, forming various isomers through intermediates like Dewar-pyridines. arkat-usa.org Investigating the photochemical behavior of this compound could uncover novel skeletal rearrangements and provide access to unusual heterocyclic structures.

Asymmetric Reactions: The enol ether moiety is susceptible to reactions like hydroperoxidation. rsc.org The development of asymmetric versions of these reactions, perhaps using the pyridine nitrogen as an internal directing group in conjunction with a chiral catalyst, could provide access to valuable chiral building blocks.

Expansion of Applications in the Synthesis of Diverse Organic Frameworks

As a functionalized heterocyclic building block, this compound holds significant potential for constructing a wide array of valuable organic frameworks, from discrete complex molecules to extended materials.

Future applications could focus on:

Covalent Organic Frameworks (COFs): Pyridine-based building blocks are increasingly used to construct crystalline, porous COFs. rsc.orgresearchgate.net These materials have applications in gas storage, separation, and catalysis. The introduction of vinylpyridine derivatives as linkers or functional pore linings can install active sites and tune the electronic properties of the framework. researchgate.net The methoxyvinyl group could offer a post-synthetic modification handle or influence the framework's hydrophilicity and catalytic activity.

Polymer Synthesis: 2-Vinylpyridine is an important monomer for creating polymers like poly(2-vinylpyridine) (P2VP). mdpi.comresearchgate.net These polymers are used in composite materials, as ligands for metal nanoparticles, and in the formation of block copolymers. core.ac.uk The methoxy (B1213986) substituent in this compound could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or degradability, as enol ether backbones are known to be acid-labile. springernature.com

Macrocycle Synthesis: Pyridine units are key components of many macrocyclic ligands used in coordination chemistry and medicine. The vinyl group provides a handle for incorporation into larger ring systems through reactions like olefin metathesis or Michael additions. nih.govresearchgate.neturfu.ru

Fused Heterocyclic Systems: Vinylpyridines are versatile precursors for annulation reactions to build complex, fused heterocyclic systems. For example, they can undergo cascade reactions to form benzopyranopyridine derivatives, which are of scientific interest for their potential biological activities.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The push for rapid discovery and optimization in chemistry has led to the development of automated synthesis and continuous flow technologies. These platforms offer advantages in terms of speed, safety, and scalability. nih.gov

The future integration of this compound chemistry with these technologies could involve:

Automated Library Synthesis: Automated platforms are ideal for generating large libraries of related compounds for screening purposes. whiterose.ac.uk Robust reactions involving this compound could be implemented on automated synthesizers to create diverse sets of substituted pyridines or more complex frameworks for drug discovery and materials science. acs.orgnih.gov For example, the synthesis of F-18 labelled pyridine-based agents for PET imaging has been fully automated, demonstrating the compatibility of pyridine chemistry with these systems. researchgate.netnih.govuchicago.edu

Continuous Flow Processing: Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving high temperatures and pressures or highly reactive intermediates. thalesnano.com The synthesis of functionalized pyridines and related heterocycles has been shown to be significantly improved by transitioning from batch to flow processing, often resulting in higher yields and dramatically reduced reaction times. nih.govbeilstein-journals.orgresearchgate.netthieme-connect.com Future work could adapt the synthesis of this compound to a flow process, potentially enabling safer handling of reagents and easier scale-up.

The table below outlines how specific reaction classes involving pyridines have been adapted to modern synthesis technologies.

| Technology | Application Example | Benefit |

| Automated Synthesis | High-throughput generation of fused pyridine boronic esters for library synthesis. whiterose.ac.uk | Rapid generation of structural diversity for lead optimization. |

| Automated Synthesis | Fully automated synthesis of 18F-labelled aminopyridines for PET imaging. nih.gov | Enables use of high starting activities and reduces radiation exposure. |

| Flow Chemistry | Synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. nih.gov | Complete conversion within 10 minutes vs. hours in batch. |

| Flow Chemistry | Hydrogenation of functionalized pyridines to piperidines. thalesnano.com | Safe use of high pressure (100 bar) and temperature (100 °C) for difficult reductions. |

By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound as a versatile tool for chemical innovation.

Q & A

Q. What are the established synthetic routes for (Z)-2-(2-methoxyvinyl)pyridine, and how can reaction conditions be optimized to favor the Z-isomer?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions, such as Wittig or Stille couplings, to introduce the methoxyvinyl group. For stereochemical control, steric hindrance and reaction temperature are critical. For example:

- Wittig Reaction : Use a stabilized ylide (e.g., methoxymethyltriphenylphosphonium chloride) and pyridine-2-carboxaldehyde under anhydrous conditions. The Z-isomer is favored at lower temperatures (0–25°C) due to reduced rotational freedom .

- Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) with vinyl boronic acids in tetrahydrofuran (THF) at 60°C can yield stereoselective products. Ligand choice (e.g., bulky phosphines) enhances Z-selectivity by restricting transition-state geometry .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using ethyl acetate/hexane gradients. Confirm stereochemistry with NOESY NMR .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The coupling constant (J) between vinyl protons (typically 10–12 Hz for Z-isomers) and methoxy group integration.

- NOESY : Cross-peaks between the pyridine ring protons and the methoxy group confirm the Z-configuration .

- IR Spectroscopy : Stretching frequencies for C=C (1650–1680 cm⁻¹) and C-O (1100–1250 cm⁻¹) bonds validate functional groups.

- X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement). High-resolution data (R-factor < 0.05) ensures accuracy .

- HPLC-MS : Confirm purity (>95%) using a C18 column with acetonitrile/water mobile phase and electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How does the electronic configuration of the methoxyvinyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group is electron-donating, increasing electron density on the vinyl moiety and enhancing nucleophilic reactivity. This effect can be quantified via:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Suzuki-Miyaura couplings. B3LYP/6-311+G(d,p) basis sets are recommended .

- Kinetic Studies : Compare reaction rates with non-methoxy analogs (e.g., 2-vinylpyridine) using UV-Vis spectroscopy. Methoxy groups reduce activation energy by stabilizing transition states .

Example : In Heck reactions, the Z-isomer’s methoxy group directs regioselectivity, favoring β-hydride elimination at the vinyl carbon proximal to the pyridine ring .

Q. What computational methods are suitable for predicting the stability and tautomeric behavior of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate tautomerization pathways in solvents (e.g., DMSO, water) using GROMACS. Force fields like AMBER or CHARMM model solvent interactions .

- Quantum Mechanics (QM) : Calculate tautomer energy barriers at the MP2/cc-pVTZ level. Methoxy groups stabilize the enol form via intramolecular hydrogen bonding .

Data Table :

| Tautomer | Energy (kcal/mol) | Solvent |

|---|---|---|

| Keto | 0.0 | DMSO |

| Enol | -2.3 | DMSO |

| Source: Hypothetical DFT data based on analogous pyridine derivatives . |

Q. How can researchers evaluate the potential of this compound as a ligand in metal-catalyzed reactions?

- Methodological Answer :

- Coordination Studies : Titrate the compound with metal salts (e.g., CuCl₂, Pd(OAc)₂) in ethanol. Monitor ligand-to-metal charge transfer (LMCT) bands via UV-Vis (λ = 300–400 nm) .

- Single-Crystal X-ray Diffraction : Resolve metal-ligand complexes (e.g., Pd-(Z)-2-(2-methoxyvinyl)pyridine) to confirm binding modes (κ¹ or κ²). SHELXL refinement is critical for accuracy .

- Catalytic Screening : Test activity in model reactions (e.g., C–C coupling). Compare turnover numbers (TON) with ligands lacking the methoxy group .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and oxidation.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.